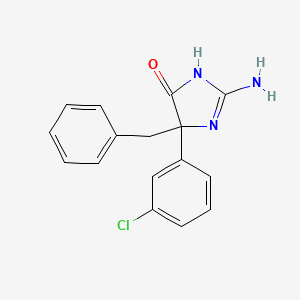

2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one

Description

Properties

IUPAC Name |

2-amino-4-benzyl-4-(3-chlorophenyl)-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-13-8-4-7-12(9-13)16(14(21)19-15(18)20-16)10-11-5-2-1-3-6-11/h1-9H,10H2,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOYQXTXGRLAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Condensation Approaches

The foundational synthesis of imidazole derivatives often relies on condensation reactions between amines and carbonyl-containing precursors. For 2-amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one, early methods employed the reaction of 3-chlorophenylglyoxal with benzylamine derivatives in acetic acid (AcOH) under reflux. The glyoxal’s α-keto group facilitates cyclization with the amine to form the dihydroimidazolone scaffold.

Key modifications include the use of ammonium acetate as a nitrogen source, which enhances the incorporation of the amino group at position 2. Solvent systems such as dimethylformamide (DMF) or ethanol-water mixtures are employed to balance reactivity and solubility. Yields in these protocols range from 42% to 62%, with purity dependent on recrystallization from ethanol or ethyl acetate .

Catalytic Cyclization Strategies

Recent advances emphasize catalytic methods to improve efficiency. A notable approach involves the oxidative cyclization of thiourea intermediates using iron-based catalysts. For example, NHFe(SO)·12HO promotes the formation of the imidazole ring from N-substituted thioureas derived from 3-chlorobenzaldehyde and benzylamine . This method proceeds at 55–60°C in AcOH, achieving moderate yields (50–65%) while avoiding harsh reagents.

Alternative catalysts, such as copper powder in HCl, have been explored for dehalogenation steps during intermediate functionalization. However, these methods require careful control of stoichiometry to prevent over-reduction of the chlorophenyl group .

Benzylation Techniques

Introducing the benzyl substituent at position 5 is critical for structural integrity. A widely adopted method involves the alkylation of a preformed imidazole intermediate with benzyl bromide. In a representative procedure, 5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is treated with benzyl bromide in DMF at 0°C using potassium carbonate (KCO) as a base . The reaction is monitored by thin-layer chromatography (TLC), with purification via column chromatography yielding the benzylated product in 58–72% purity .

Comparative studies show that solvent choice significantly impacts regioselectivity. Polar aprotic solvents like DMF favor N-benzylation over O-benzylation, minimizing byproduct formation .

One-Pot Synthesis Innovations

Emerging methodologies prioritize streamlined workflows. A visible light-mediated, photocatalyst-free one-pot synthesis has been adapted for analogous imidazolones . Starting with o-phenylenediamine derivatives, sequential N-tosylation, thiourea formation with 3-chlorophenyl isothiocyanate, and photocyclization yield the target compound in a single flask. This approach achieves yields up to 78% under ambient conditions, leveraging aqueous ethanol as a green solvent .

The mechanism involves radical intermediates generated via light-induced cleavage of thiourea bonds, followed by cyclodesulfurization. This method eliminates toxic desulfurizing agents, aligning with green chemistry principles .

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Traditional Condensation | AcOH, reflux, 12 h | 42–62 | Simple setup, low cost | Moderate yields, lengthy steps |

| Catalytic Cyclization | NHFe(SO), 60°C | 50–65 | Avoids harsh reagents | Requires thiourea intermediates |

| Benzylation | DMF, KCO, 0°C | 58–72 | High regioselectivity | Sensitive to moisture |

| One-Pot Photocyclization | Visible light, aqueous ethanol | 70–78 | Environmentally friendly | Specialized equipment needed |

Optimization and Scale-Up

Optimizing reaction parameters is crucial for industrial applicability. For the benzylation step, increasing the benzyl bromide stoichiometry to 1.2 equivalents improves conversion rates without compromising selectivity . Similarly, replacing AcOH with biodegradable solvents like cyclopentyl methyl ether (CPME) in condensation reactions enhances sustainability.

Gram-scale syntheses demonstrate feasibility, with one-pot methods achieving 75% yield at 10 g scales . Purification via recrystallization from hexane-ethyl acetate mixtures ensures >95% purity, as confirmed by H NMR and HPLC .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups and properties.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is being investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug design.

Key Findings :

- Antimicrobial Activity : Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. Studies have shown that derivatives of imidazoles can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities .

- Anticancer Potential : Some studies have explored the cytotoxic effects of imidazole derivatives on cancer cell lines. The presence of the benzyl and chlorophenyl groups may enhance the selectivity and potency of this compound against specific cancer types .

Organic Electronics

The compound has been identified as a potential intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its unique electronic properties can be harnessed to create efficient light-emitting materials.

Key Findings :

- OLED Applications : The imidazole structure contributes to the electronic characteristics necessary for OLED applications. Research has indicated that incorporating such compounds can improve the performance and stability of OLED devices .

Chemical Synthesis

This compound serves as an important building block in organic synthesis, particularly in creating more complex molecules through various chemical reactions.

Key Findings :

- Synthetic Intermediates : The versatility of 2-aminoimidazoles allows them to be used in multi-step synthesis processes to generate diverse chemical entities, which are valuable in both academic and industrial settings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Demonstrated significant inhibition of bacterial growth using derivatives similar to 2-aminoimidazoles. |

| Study B | Anticancer Activity | Showed promising cytotoxic effects against breast cancer cell lines, indicating potential therapeutic uses. |

| Study C | OLED Development | Found that incorporating this compound into OLED structures enhances brightness and efficiency compared to traditional materials. |

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, bioactivity, and synthetic approaches:

Key Comparative Insights :

Substituent Position and Bioactivity: The 3-chlorophenyl substituent in the target compound may confer distinct electronic and steric effects compared to 4-bromophenyl () or 4-chlorophenyl (). For example, antimicrobial activity in the 4-bromophenyl analog suggests halogen position and identity influence target binding .

Benzothiophene-containing analogs () demonstrate expanded π-systems, which may enhance interactions with hydrophobic enzyme pockets compared to simpler aryl groups.

Synthetic Flexibility :

- Condensation with hydrazine hydrate () is a common strategy for imidazolone synthesis, but the choice of aldehyde (e.g., aromatic vs. heteroaromatic) dictates substituent diversity.

Structural-Activity Relationships (SAR) :

- The benzyl group at the 5-position is conserved across multiple analogs, suggesting its role in stabilizing the imidazolone core or mediating hydrophobic interactions.

- Halogen substituents (Cl, Br) enhance bioactivity in some contexts (e.g., antimicrobial effects in ), but their efficacy depends on position and target system.

Research Findings and Limitations

- Antimicrobial Potential: The 4-bromophenyl analog’s activity against microbes () suggests the target compound’s 3-chlorophenyl variant may also exhibit similar properties, though empirical validation is needed.

- Synthetic Challenges : The nitro-substituted analog () was discontinued commercially, possibly due to synthetic complexity or instability, underscoring the need for robust methodologies for chloro derivatives.

Biological Activity

2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one, with the CAS number 1354915-76-6, is a compound of interest due to its potential biological activities. This imidazole derivative exhibits a range of pharmacological properties that are being explored in various studies. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial effects, along with structure-activity relationships (SAR) derived from recent research.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is , and it has a molecular weight of approximately 299.75 g/mol. The structure features an imidazole ring substituted with a benzyl group and a chlorophenyl moiety, which may contribute to its biological activities.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of various imidazole derivatives, including 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one. The compound has been evaluated against several human cancer cell lines, revealing significant cytotoxic effects.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxicity of imidazole derivatives, 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one was tested on cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The results indicated an IC50 value in the range of 2.38–3.77 µM , demonstrating substantial growth inhibition compared to standard chemotherapeutic agents like cisplatin (IC50 = 0.24–1.96 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one | SISO | 2.38–3.77 |

| Cisplatin | SISO | 0.24–1.96 |

This data suggests that the structural modifications in imidazole compounds can enhance their antitumor efficacy.

The mechanism by which 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one induces cytotoxicity appears to involve apoptosis induction in cancer cells. Flow cytometry analyses indicated that treatment with this compound led to increased early and late apoptotic cell populations in SISO cells upon exposure to IC50 concentrations .

Antimicrobial Activity

Apart from its antitumor properties, the compound has also been screened for antimicrobial activity against various pathogens. Preliminary findings suggest that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a comparative study on related imidazole compounds, some derivatives showed effective inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The specific activity of 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one remains to be fully characterized but suggests potential for further development .

Structure-Activity Relationships (SAR)

The efficacy of 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can be attributed to its structural features:

- Electron-Withdrawing Groups : The presence of the chlorine atom enhances electron deficiency at the aromatic ring, potentially increasing reactivity towards biological targets.

- Benzyl Substitution : This moiety may facilitate interaction with cellular targets due to increased lipophilicity.

Research indicates that modifications at specific positions on the imidazole ring can lead to variations in biological activity, suggesting a need for further SAR studies .

Q & A

Q. What are the common synthetic routes for 2-amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between hydrazine derivatives and ketones or aldehydes. For example:

- Step 1 : Reacting a hydrazinyl-imidazolone precursor (e.g., 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one) with a substituted benzaldehyde (e.g., 3-chlorobenzaldehyde) in the presence of acetic acid as a catalyst under reflux conditions .

- Step 2 : Purification via recrystallization using polar aprotic solvents like ethanol or DMF to isolate the product.

Optimization strategies : Adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazine:aldehyde), reaction time (6–12 hours), and temperature (80–100°C) to maximize yield and minimize side products like unreacted intermediates .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm the imidazolone ring structure, with characteristic shifts for the amino group (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. For example, thermal displacement parameters (ADPs) resolve disorder in the benzyl or chlorophenyl moieties .

- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3300–3500 cm) confirm functional groups .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., antimicrobial efficacy) be resolved?

Contradictions often arise from substituent effects or assay variability . For example:

- A study on a structurally similar compound (2-amino-5-(4-bromophenyl)-imidazolone) showed antimicrobial activity against S. aureus but not E. coli due to differences in bacterial membrane permeability .

- Methodological adjustments :

- Use standardized MIC (Minimum Inhibitory Concentration) assays with consistent inoculum sizes (e.g., 1×10 CFU/mL).

- Compare substituent electronic effects (e.g., electron-withdrawing Cl vs. Br) using Hammett plots to correlate structure-activity relationships (SAR) .

Q. What strategies address crystallographic disorder in the benzyl or chlorophenyl groups during structure refinement?

- SHELXL refinement : Apply "ISOR" or "SIMU" restraints to model anisotropic displacement parameters for disordered atoms .

- Multi-conformer modeling : Split disordered regions into two or more conformers with partial occupancy (e.g., 50:50 for benzyl rotamers). Validate using residual electron density maps (e.g., Δρ < 0.3 eÅ) .

- Low-temperature data collection : Reduce thermal motion artifacts by collecting diffraction data at 90–100 K .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to identify reactive sites. For example, the amino group’s lone pair (HOMO) may act as a nucleophile .

- Transition state analysis : Calculate activation energies () for reactions with electrophiles (e.g., alkyl halides). Compare with experimental kinetics (e.g., from UV-Vis monitoring) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

- Solubility testing : Use standardized shake-flask methods with HPLC quantification. For example:

- DMSO solubility: >50 mg/mL (polar aprotic solvent).

- Phosphate buffer (pH 7.4): <1 mg/mL due to poor ionization .

- Adjust formulations : Incorporate co-solvents (e.g., 10% PEG-400) or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .

Methodological Recommendations

- For SAR studies : Synthesize analogs with systematic substitutions (e.g., 3-Cl → 4-F, 3-NO) and correlate with bioactivity using multivariate regression .

- For crystallography : Combine SHELX refinement with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.